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Compound of Interest

Compound Name: Aurora kinase inhibitor-2

Cat. No.: B160856 Get Quote

Aurora Kinase Inhibitor-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth look at Aurora kinase inhibitor-2, a potent small molecule

inhibitor of Aurora kinases. The document outlines its chemical structure, biological activity, and

the experimental protocols used for its characterization, serving as a valuable resource for

researchers in oncology and cell biology.

Chemical Structure and Properties
Aurora kinase inhibitor-2, systematically named N-[4-[(6,7-dimethoxyquinazolin-4-

yl)amino]phenyl]benzamide, is a cell-permeable anilinoquinazoline compound. Its structure is

characterized by a quinazoline core, a central anilino bridge, and a terminal benzamide group.

Chemical Identifiers:

IUPAC Name: N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide

CAS Number: 331770-21-9

Molecular Formula: C₂₃H₂₀N₄O₃

Molecular Weight: 400.43 g/mol
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SMILES: COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC

InChI Key: IMYVCWQAHSYYOO-UHFFFAOYSA-N

Mechanism of Action and Signaling Pathway
Aurora kinase inhibitor-2 functions as a potent and selective ATP-competitive inhibitor of

Aurora kinases A and B.[1] These kinases are critical serine/threonine kinases that regulate key

processes during mitosis, including centrosome maturation, spindle assembly, chromosome

segregation, and cytokinesis. By binding to the ATP-binding pocket of Aurora kinases, the

inhibitor blocks their phosphorylation activity, leading to mitotic arrest and subsequent

apoptosis in cancer cells.
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Inhibition of Aurora Kinases A and B by Aurora Kinase Inhibitor-2.
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Quantitative Data
The inhibitory activity of Aurora kinase inhibitor-2 has been quantified against its primary

targets and in cellular assays. The half-maximal inhibitory concentrations (IC₅₀) are

summarized below.

Target/Assay IC₅₀ (nM) Reference

Aurora Kinase A (enzymatic

assay)
310

Aurora Kinase B (enzymatic

assay)
240

MCF-7 Cell Proliferation 1250

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

representative of the standard procedures used to characterize Aurora kinase inhibitors.

Aurora Kinase Enzymatic Assay (ADP-Glo™ Kinase
Assay)
This assay quantifies the enzymatic activity of Aurora kinases by measuring the amount of ADP

produced in the kinase reaction.

Materials:

Recombinant human Aurora A or Aurora B kinase

Kinase substrate (e.g., Kemptide for Aurora A)

ATP

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Aurora kinase inhibitor-2
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ADP-Glo™ Reagent and Kinase Detection Reagent

96-well or 384-well white opaque plates

Luminometer

Procedure:

Reagent Preparation: Prepare serial dilutions of Aurora kinase inhibitor-2 in the kinase

assay buffer. The final DMSO concentration should not exceed 1%. Dilute the Aurora kinase

and substrate/ATP mix in the kinase assay buffer.

Assay Plate Setup: To the wells of a microplate, add the test inhibitor dilutions. Add the

substrate/ATP mixture to all wells.

Kinase Reaction: Initiate the reaction by adding the diluted Aurora kinase to the wells. For

control wells, add buffer without the enzyme. Incubate the plate at 30°C for 60 minutes.

Signal Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate at

room temperature for 40 minutes. This step also depletes the remaining ATP. Add the Kinase

Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for

another 30 minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is

proportional to the amount of ADP produced and thus reflects the kinase activity.

Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative

to the control (no inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against

the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

MCF-7 Cell Anti-Proliferative Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the proliferation of MCF-7 human

breast cancer cells by measuring the metabolic activity of viable cells.

Materials:

MCF-7 cells
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS)

Aurora kinase inhibitor-2

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

96-well cell culture plates

Microplate reader

Procedure:

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells

per well and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of Aurora kinase
inhibitor-2 dissolved in the culture medium. Include a vehicle control (DMSO). Incubate the

cells for 72 hours.

MTT Incubation: After the incubation period, add MTT solution to each well and incubate for

4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will

reduce the MTT to formazan crystals.

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to

dissolve the formazan crystals, resulting in a purple solution.

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate

reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells.

Calculate the percentage of cell viability for each treatment group relative to the vehicle

control. Determine the IC₅₀ value by plotting the percentage of cell viability against the

logarithm of the inhibitor concentration.
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Workflow for Biochemical and Cell-Based Assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b160856#what-is-the-chemical-structure-of-aurora-
kinase-inhibitor-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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